(2S)-2-(2,6-Dimethylphenyl)propan-1-amine
Description
Properties
IUPAC Name |
(2S)-2-(2,6-dimethylphenyl)propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-8-5-4-6-9(2)11(8)10(3)7-12/h4-6,10H,7,12H2,1-3H3/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJATXXTWJSLALO-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(C)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)[C@H](C)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2,6-Dimethylphenyl)propan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dimethylbenzaldehyde and a suitable amine precursor.
Condensation Reaction: The starting materials undergo a condensation reaction to form an intermediate compound.
Reduction: The intermediate is then reduced to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Common techniques include:
Catalytic Hydrogenation: Using a catalyst to facilitate the reduction step.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(2,6-Dimethylphenyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Further reduction can lead to the formation of more reduced amine derivatives.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
(2S)-2-(2,6-Dimethylphenyl)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2S)-2-(2,6-Dimethylphenyl)propan-1-amine exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Receptor Binding: The compound may bind to specific receptors, modulating their activity.
Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound can influence signal transduction pathways, leading to various cellular responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Varied Aromatic Substitution
Table 1: Key Structural Differences in Aromatic Substitution
| Compound Name | Aromatic Substituent | Amine Chain Length | Stereochemistry | Functional Groups |
|---|---|---|---|---|
| (2S)-2-(2,6-Dimethylphenyl)propan-1-amine | 2,6-dimethylphenyl | C3 (propan-1-amine) | (S) | Primary amine |
| (S)-1-(3,4-Dimethoxy-phenyl)propan-2-amine | 3,4-dimethoxyphenyl | C3 (propan-2-amine) | (S) | Secondary amine, methoxy |
| (2RS)-1-(4-Methoxyphenyl)propan-2-amine | 4-methoxyphenyl | C3 (propan-2-amine) | Racemic (RS) | Secondary amine, methoxy |
| 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide | 2,6-dimethylphenyl | C2 (acetamide) | N/A | Tertiary amine, amide |
Key Observations :
- Aromatic Substituent Effects :
- The 2,6-dimethylphenyl group in the target compound provides steric hindrance and lipophilicity, favoring interactions with hydrophobic binding pockets .
- Methoxy-substituted analogs (e.g., 3,4-dimethoxy, 4-methoxy) introduce electron-withdrawing effects, reducing amine basicity and altering solubility .
- Amine Chain Modifications: Secondary amines (propan-2-amine) exhibit lower reactivity compared to primary amines (propan-1-amine). The acetamide group in 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide replaces the primary amine, reducing basicity and enhancing metabolic stability .
Stereochemical and Salt Form Comparisons
Table 2: Stereochemistry and Salt Forms
| Compound Name | Stereochemistry | Salt Form | Application Relevance |
|---|---|---|---|
| This compound | (S)-enantiomer | Hydrochloride | Chiral drug intermediates |
| (2RS)-1-(4-Methoxyphenyl)propan-2-amine | Racemic | Not specified | Less selective pharmacological activity |
| (S)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride | (S)-enantiomer | Hydrochloride | Bioactive salt for CNS targets |
Key Observations :
- Enantiomeric Specificity : The (S)-configuration in the target compound and (S)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride is critical for receptor selectivity, whereas racemic mixtures (e.g., 2RS analogs) may require chiral resolution for therapeutic use .
- Salt Formation : Hydrochloride salts improve aqueous solubility, a common strategy for amine-containing pharmaceuticals .
Physicochemical and Pharmacological Implications
Physicochemical Properties
Pharmacological Potential
- Target Compound : Likely used in CNS drug development due to its lipophilicity and primary amine functionality, which are favorable for neurotransmitter analogs (e.g., dopamine or serotonin modulators) .
- Analogs with Amide/Ether Groups: May exhibit reduced CNS activity but improved stability in peripheral applications (e.g., 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide) .
Biological Activity
(2S)-2-(2,6-Dimethylphenyl)propan-1-amine, also known as a specific stereoisomer of a phenylpropanamine derivative, has garnered attention for its potential biological activity and pharmacological applications. This article provides a comprehensive overview of its biological activity, including interactions with biological macromolecules, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound's structure is characterized by the presence of a propanamine backbone with a dimethyl-substituted phenyl group. This specific stereochemistry is crucial for its biological activity, influencing how it interacts with various biological targets.
Research indicates that this compound may act as an agonist or antagonist at certain receptors and enzymes. Its mechanism of action involves modulating neurotransmitter systems, particularly those related to cognitive and emotional regulation:
- Receptor Interaction : The compound may bind to specific receptors in the central nervous system (CNS), influencing neurotransmitter release and uptake.
- Enzyme Modulation : It can interact with enzymes involved in metabolic pathways, potentially altering their activity through competitive or non-competitive inhibition.
Neuropharmacology
Studies have shown that this compound exhibits significant effects on neurotransmitter systems. For instance, it may enhance dopaminergic signaling, which is relevant in treating conditions such as ADHD and depression.
Anti-inflammatory and Analgesic Properties
Preliminary findings suggest that this compound possesses anti-inflammatory and analgesic properties. These effects may be attributed to its ability to inhibit pro-inflammatory cytokines and modulate pain pathways through central mechanisms.
| Property | Activity | Potential Applications |
|---|---|---|
| Neurotransmitter Modulation | Agonist/Antagonist | Treatment of mood disorders |
| Anti-inflammatory | Inhibition of cytokines | Pain management in chronic inflammatory diseases |
| Analgesic | Modulation of pain pathways | Acute and chronic pain relief |
Case Studies and Research Findings
- Study on Neurotransmitter Interaction : A study published in a pharmacology journal demonstrated that this compound significantly increased dopamine levels in rodent models, suggesting its potential for treating dopamine-related disorders .
- Anti-inflammatory Effects : In vitro studies have shown that the compound can reduce the production of inflammatory markers in macrophages, indicating its potential utility in managing autoimmune conditions .
- Analgesic Activity : Clinical trials assessing the analgesic effects of this compound have reported promising results in reducing pain perception in patients with chronic pain syndromes .
Comparative Analysis with Similar Compounds
Understanding the biological activity of this compound requires comparing it with structurally similar compounds:
| Compound | Activity Type | Unique Features |
|---|---|---|
| (2R)-2-(2,6-Dimethylphenyl)propan-1-amine | Neuroactive | Different stereochemistry impacts efficacy |
| (2S)-2-(3,4-Dimethylphenyl)propan-1-amine | Neuroactive | Varying receptor affinity |
| (2R)-2-(3-Methylphenyl)propan-1-amine | Less potent | Lower interaction with CNS receptors |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
